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Compound of Interest

Compound Name: 13-Dihydrocarminomycin

Cat. No.: B1207085 Get Quote

13-Dihydrocarminomycin: A Technical Guide for
Researchers
For Researchers, Scientists, and Drug Development Professionals

Abstract
13-Dihydrocarminomycin is an anthracycline antibiotic and a major metabolite of the

antitumor agent carminomycin.[1] This document provides a comprehensive overview of its

chemical structure, physicochemical properties, and known biological activities. The primary

mechanism of action for anthracyclines involves DNA intercalation, leading to the inhibition of

critical cellular processes such as DNA replication and transcription, ultimately inducing

apoptosis in cancer cells. This guide summarizes the available data on 13-
Dihydrocarminomycin, presents a generalized experimental protocol for assessing its

cytotoxicity, and illustrates the putative signaling pathways involved in its mode of action based

on the broader understanding of its chemical class.

Chemical Structure and Physicochemical Properties
13-Dihydrocarminomycin, a derivative of carminomycin, is characterized by its tetracyclic

aglycone core linked to an amino sugar.

Chemical Structure:
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IUPAC Name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-

tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione[2]

Molecular Formula: C₂₆H₂₉NO₁₀[2]

Molecular Weight: 515.5 g/mol [1][2]

Physicochemical Properties:

The following table summarizes the known physicochemical properties of 13-
Dihydrocarminomycin.

Property Value Source(s)

Molecular Formula C₂₆H₂₉NO₁₀ [2]

Molecular Weight 515.5 g/mol [1][2]

Solubility

Good solubility in polar organic

solvents (e.g., methanol).

Limited solubility in water

(approx. 0.2 mg/mL at 25°C).

Storage Conditions
Recommended storage at 2-

8°C.

Melting Point Not available.

Biological and Pharmacological Properties
13-Dihydrocarminomycin is recognized as a significant metabolite of the antitumor antibiotic,

Carminomycin.[1] While it is considered to have weaker antitumor activity compared to its

parent compound, studies have demonstrated its efficacy against various cancer cell lines.

Antitumor Activity:

Research has shown that 13-Dihydrocarminomycin exhibits significant antitumor activity

against several murine leukemia cell lines, including:
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Lymphosarcoma L10-1

Sarcoma 180

Garding-Passy melanoma

Lymphoid leukosis L-1210

Lymphocytal leukosis P-388

An IC₅₀ value of 0.06 µg/mL has been reported for the inhibition of L1210 cell growth.

Mechanism of Action:

As an anthracycline, the primary mechanism of action of 13-Dihydrocarminomycin is believed

to be DNA intercalation. The planar aromatic portion of the molecule inserts itself between the

base pairs of the DNA double helix. This interaction leads to several downstream cellular

consequences:

Inhibition of DNA Replication and Transcription: The intercalation distorts the DNA structure,

hindering the action of enzymes essential for replication and transcription.

Topoisomerase II Inhibition: Anthracyclines are known to interfere with the function of

topoisomerase II, an enzyme that alters DNA topology. This inhibition leads to the

accumulation of DNA strand breaks.

Induction of Apoptosis: The cellular stress caused by DNA damage and the inhibition of vital

cellular processes triggers programmed cell death, or apoptosis.

Experimental Protocols
While specific, detailed experimental protocols for studies that have utilized 13-
Dihydrocarminomycin are not readily available in the public domain, a standard methodology

for assessing its in vitro antitumor activity would involve a cytotoxicity assay, such as the MTT

assay.

MTT Assay for Cytotoxicity of 13-Dihydrocarminomycin against L-1210 Leukemia Cells:
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This protocol is a generalized procedure based on standard MTT assay protocols.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 13-
Dihydrocarminomycin on the proliferation of L-1210 murine leukemia cells.

Materials:

L-1210 murine leukemia cells

RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin

13-Dihydrocarminomycin

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well cell culture plates

Humidified incubator (37°C, 5% CO₂)

Microplate reader

Procedure:

Cell Seeding: L-1210 cells are seeded into 96-well plates at a density of approximately 5 x

10³ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24

hours to allow for cell attachment and stabilization.

Compound Treatment: A stock solution of 13-Dihydrocarminomycin is prepared in an

appropriate solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a

range of final concentrations. The culture medium is removed from the wells and replaced

with 100 µL of the medium containing the different concentrations of 13-
Dihydrocarminomycin. Control wells receive medium with the solvent at the same final

concentration as the treatment wells.
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Incubation: The plates are incubated for a period of 48 to 72 hours.

MTT Addition: Following the incubation period, 10 µL of the 5 mg/mL MTT solution is added

to each well. The plates are then incubated for an additional 4 hours. During this time, viable

cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple

formazan crystals.

Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to

each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured using a microplate

reader at a wavelength of 570 nm.

Data Analysis: The absorbance values of the treated wells are compared to the control wells

to determine the percentage of cell viability. The IC₅₀ value is then calculated by plotting the

percentage of cell viability against the concentration of 13-Dihydrocarminomycin.

Signaling Pathways and Molecular Interactions
The precise signaling pathways directly modulated by 13-Dihydrocarminomycin have not

been extensively elucidated. However, based on its classification as an anthracycline and its

known mechanism of DNA intercalation and topoisomerase II inhibition, a putative pathway

leading to apoptosis can be proposed. The cellular stress induced by DNA damage is a known

activator of the p53 tumor suppressor pathway.

Putative Apoptosis Induction Pathway:

The following diagram illustrates a generalized pathway of how a DNA-damaging agent like an

anthracycline can lead to apoptosis.
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Caption: Putative signaling pathway for 13-Dihydrocarminomycin-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment:
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The following diagram outlines the general workflow for determining the in vitro cytotoxicity of a

compound.
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Caption: General experimental workflow for determining the IC₅₀ of 13-Dihydrocarminomycin.

Conclusion
13-Dihydrocarminomycin is a noteworthy anthracycline with demonstrated antitumor

properties. Its mechanism of action, consistent with other members of its class, centers on the

disruption of DNA integrity and function, leading to apoptotic cell death. While further research

is required to fully delineate its specific interactions with cellular signaling pathways and to

establish detailed protocols for its application, the information presented in this guide provides

a solid foundation for researchers and professionals in the field of drug development. The

provided experimental framework and the putative signaling pathway offer a starting point for

future investigations into the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1207085#chemical-structure-and-properties-of-13-
dihydrocarminomycin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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